molecular formula C13H19BrN2O3 B276685 2-{2-Bromo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetamide

2-{2-Bromo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetamide

Cat. No. B276685
M. Wt: 331.21 g/mol
InChI Key: LHGCARJKXGODFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-Bromo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetamide, also known as Iodixanol, is a non-ionic, water-soluble contrast agent used in medical imaging procedures such as X-rays, computed tomography (CT) scans, and angiography. It was first approved by the US Food and Drug Administration (FDA) in 2001 and has since become a widely used contrast agent due to its low toxicity and high efficacy.

Mechanism of Action

2-{2-Bromo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetamide works by absorbing X-rays and scattering them, which increases the contrast of the target tissue. It is also able to bind to plasma proteins, which helps to prolong its circulation time in the body.
Biochemical and Physiological Effects:
2-{2-Bromo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetamide is excreted primarily through the kidneys, with a half-life of approximately 2 hours. It does not accumulate in the body and is considered safe for use in patients with renal impairment. It has also been shown to have minimal effects on the cardiovascular and respiratory systems.

Advantages and Limitations for Lab Experiments

2-{2-Bromo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetamide has several advantages for use in laboratory experiments. It is highly water-soluble and can be easily administered to cells and tissues. It also has low toxicity, which makes it suitable for use in in vitro and in vivo experiments. However, its high cost may limit its use in some experiments.

Future Directions

There are several future directions for research on 2-{2-Bromo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetamide. One area of interest is the development of new contrast agents with even higher efficacy and lower toxicity. Another area of research is the use of 2-{2-Bromo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetamide in combination with other imaging techniques, such as magnetic resonance imaging (MRI) and positron emission tomography (PET). Additionally, there is ongoing research into the use of 2-{2-Bromo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetamide in targeted drug delivery, which could potentially improve the efficacy of certain medications.

Synthesis Methods

The synthesis of 2-{2-Bromo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetamide involves the reaction of 2,4,6-trimethoxyphenol with 2-bromoacetyl bromide in the presence of potassium carbonate, followed by reaction with isopropylamine and formaldehyde to form the final product. The process is complex and involves multiple steps, but yields a high purity product.

Scientific Research Applications

2-{2-Bromo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetamide has been extensively studied for its use in medical imaging procedures. It is used to enhance the contrast of blood vessels and other tissues, allowing for clearer images to be obtained. Its low toxicity and high efficacy make it a popular choice for medical professionals.

properties

Molecular Formula

C13H19BrN2O3

Molecular Weight

331.21 g/mol

IUPAC Name

2-[2-bromo-6-methoxy-4-[(propan-2-ylamino)methyl]phenoxy]acetamide

InChI

InChI=1S/C13H19BrN2O3/c1-8(2)16-6-9-4-10(14)13(11(5-9)18-3)19-7-12(15)17/h4-5,8,16H,6-7H2,1-3H3,(H2,15,17)

InChI Key

LHGCARJKXGODFF-UHFFFAOYSA-N

SMILES

CC(C)NCC1=CC(=C(C(=C1)Br)OCC(=O)N)OC

Canonical SMILES

CC(C)NCC1=CC(=C(C(=C1)Br)OCC(=O)N)OC

Origin of Product

United States

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